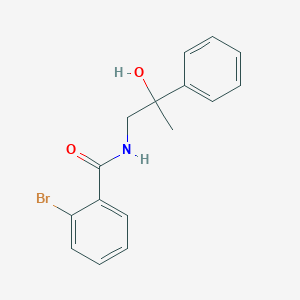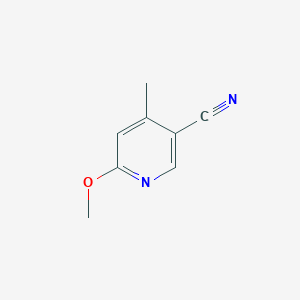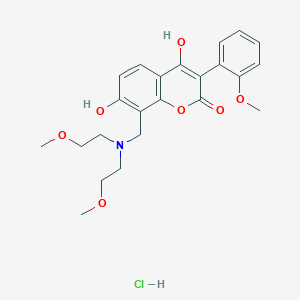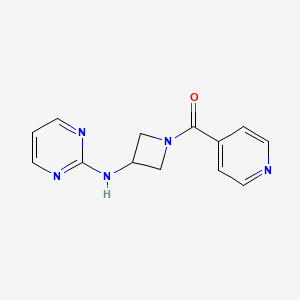
2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Synthesis Analysis
Benzamides can be synthesized through the reaction of benzoic acids and amines under certain conditions . This process is known as the condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group . The exact structure of “2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide” would include these groups, along with a bromine atom and a 2-hydroxy-2-phenylpropyl group .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including nucleophilic substitution and free radical reactions . The exact reactions that “2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide” would undergo depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides depend on their exact structure. For example, the presence of a bromine atom in “2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide” would likely make it more reactive than benzamide without a bromine atom .Applications De Recherche Scientifique
Molecular Structure and Interactions
2-Bromo-N-(2-hydroxy-2-phenylpropyl)benzamide and related compounds have been synthesized and characterized, revealing insights into their molecular structures and intermolecular interactions. Such compounds have been analyzed using X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies highlight the significance of hydrogen bonds and π-interactions in stabilizing the molecular assemblies of these compounds (Saeed et al., 2020).
Antifungal Activity
Research has been conducted on novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, exploring their antifungal properties. These derivatives have demonstrated effectiveness against phyto-pathogenic fungi and yeasts, with specific focus on Fusarium oxysporum and Sclerotinia sclerotiorum. The antifungal activity was assessed using disc diffusion method, indicating potential applications in controlling fungal infections (Ienascu et al., 2018).
Antimicrobial Effects
Further research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has explored their antimicrobial activities. Testing against bacterial and fungal strains revealed that some derivatives exhibit considerable antimicrobial properties. This suggests potential applications in developing new antimicrobial agents, particularly in dental healthcare settings (Ienascu et al., 2019).
Application in Polymer Synthesis
The application of related bromo-benzamide compounds in the synthesis of polymers has been demonstrated. For instance, compounds like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane have been synthesized and used in the creation of thermotropic dendrimers, indicating their role in advanced materials science (Percec et al., 1994).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using bromo-benzamide derivatives as building blocks has been conducted. This includes the development of 5H-oxazol-4-ones, indicating the versatility of these compounds in organic synthesis and their potential applications in producing a variety of chemical structures (Trost et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTCINUTSHWEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)




![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)